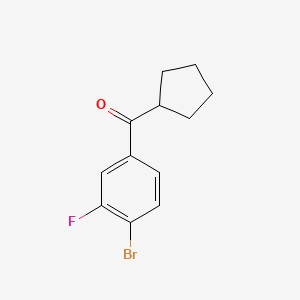

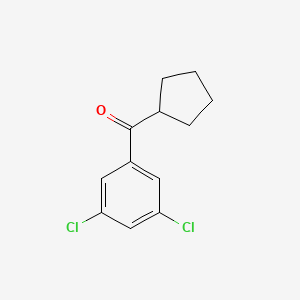

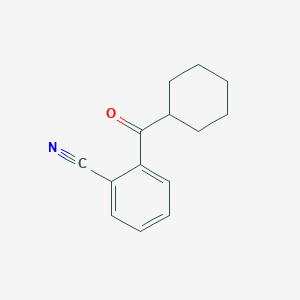

4-(Pyrrolidinomethyl)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Pyrrolidinomethyl)benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various benzophenone derivatives and related compounds, which can provide insights into the chemical behavior and properties that might be relevant to "4-(Pyrrolidinomethyl)benzophenone" .

Synthesis Analysis

The synthesis of benzophenone derivatives often involves the reaction of ketones with various reagents. For instance, substituted benzophenones have been synthesized from pyrylium salts and methyl(ene) ketones in the presence of piperidine acetate . Similarly, novel polyimides derived from benzophenone with pyridine and ketone units have been prepared using a classical two-step procedure . These methods could potentially be adapted for the synthesis of "4-(Pyrrolidinomethyl)benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which can be correlated with experimental data . These techniques would be essential in confirming the structure of "4-(Pyrrolidinomethyl)benzophenone" once synthesized.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For example, the reaction of phosphonium ylides with benzophenone derivatives can lead to the formation of novel compounds . Additionally, the photoreaction of benzophenone with other compounds can result in substitution or reduction reactions, depending on the pH of the solution . These reactions could provide insights into the reactivity of "4-(Pyrrolidinomethyl)benzophenone" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as thermal stability, solubility, and mechanical properties, can be determined using various analytical techniques. For instance, polyimides derived from benzophenone exhibit high glass transition temperatures, good solubility in polar solvents, and excellent thermal stability . These properties are crucial for applications in high-performance materials and optoelectronic devices . The properties of "4-(Pyrrolidinomethyl)benzophenone" would need to be evaluated similarly to determine its potential applications.

Applications De Recherche Scientifique

Photochemical Applications

- Benzophenone and its derivatives are known for their ability to undergo photochemical reactions. For instance, benzophenone can be used in photoinduced direct pyridination of C(sp3)–H bonds, a process that is highly chemoselective and enables the intermolecular formation of sterically hindered bonds between alkylaromatics and pyridine. This methodology serves as a powerful tool for constructing biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).

Environmental Impact and Transformation

- Benzophenone-type UV filters, including derivatives like benzophenone-4, have been studied for their transformation behaviors during chlorination disinfection treatments. The presence of iodide ions can lead to the formation of halogenated products, including iodinated by-products, which may have increased acute toxicity after chlorination treatment (Yang et al., 2017).

Detection and Analysis in Biological Samples

- Techniques have been developed for determining benzophenones in human biological samples, such as placental tissue, utilizing liquid chromatography-tandem mass spectrometry. This method facilitates the investigation of human exposure to benzophenones through dermal application of products containing sunscreen agents (Vela-Soria et al., 2011).

Photoinitiators in Polymerization

- Benzophenone derivatives have been utilized as photoinitiators in polymerization processes. For example, novel polymeric benzophenone photoinitiators have been synthesized for use in UV-curing systems, offering advantages such as better water solubility and reduced toxicity compared to traditional benzophenone photoinitiators (Wang et al., 2014).

Endocrine-Disrupting Effects and Health Implications

- The potential endocrine-disrupting effects of benzophenone-type UV filters have raised concerns. Studies have investigated the associations between exposure to these compounds and estrogen-dependent diseases, such as endometriosis, by examining their occurrence in human urine samples (Kunisue et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

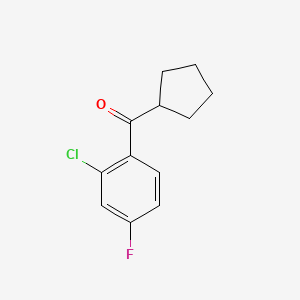

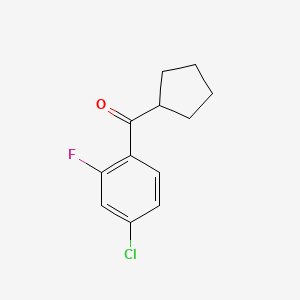

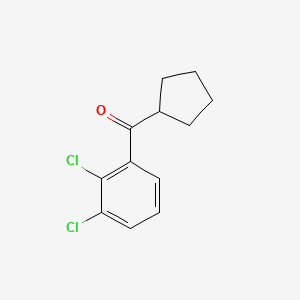

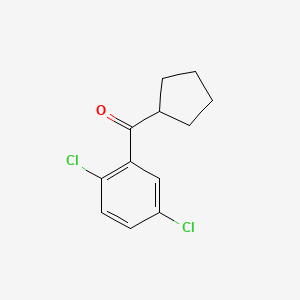

phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSFRKNYZQYHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642728 |

Source

|

| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidinomethyl)benzophenone | |

CAS RN |

898775-89-8 |

Source

|

| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.